5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside

Description

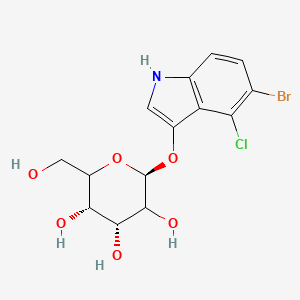

5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside (CAS: 15548-60-4) is a chromogenic substrate widely used in biochemistry and molecular biology for detecting β-D-glucosidase activity. Its molecular formula is C₁₄H₁₅BrClNO₆, with a molecular weight of 408.63 g/mol. Structurally, it consists of a β-D-glucopyranosyl moiety linked to a halogenated indoxyl group (5-bromo-4-chloro-indol-3-yl), which undergoes enzymatic hydrolysis to release an insoluble blue-green indigo derivative upon cleavage by β-glucosidases. The compound is typically stored at -20°C to maintain stability.

Key applications include:

Properties

Molecular Formula |

C14H15BrClNO6 |

|---|---|

Molecular Weight |

408.63 g/mol |

IUPAC Name |

(2S,4R,5S)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8?,11-,12-,13?,14-/m1/s1 |

InChI Key |

OPIFSICVWOWJMJ-BCESSLCHSA-N |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@H]3C([C@@H]([C@@H](C(O3)CO)O)O)O)Cl)Br |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Classical Glycosylation Approach (Anderson and Leaback Method)

The classical synthesis involves coupling a halogenated indoxyl derivative with a protected sugar bromide under basic conditions.

Specifically, 1-acetyl-5-bromo-4-chloroindoxyl (where the indoxyl is acetylated at position 1, with bromine at position 5 and chlorine at position 4) is reacted with acetobromogalactose or acetobromoglucose in aqueous acetone using sodium hydroxide as the base.

After the coupling, the intermediate peracetylated indoxyl glycoside is obtained.

This intermediate is then deprotected using methanolic sodium methoxide to remove acetyl groups, yielding the free 5-bromo-4-chloro-3-indolyl β-D-glucopyranoside (X-glucoside).

The reaction can be summarized as:

Preparation of 1-acetyl-5-bromo-4-chloroindoxyl.

Glycosylation with acetobromosugar under basic conditions.

Deprotection of acetyl groups to yield the free glycoside.

This method, however, has drawbacks:

Koenigs-Knorr Reaction Variation Using Silver Triflate Catalyst

Berlin and Sauer (1996) reported an alternative glycosylation method using silver triflate as a catalyst in dichloromethane solvent.

This method involves the reaction of 1-acetyl-5-bromoindoxyl with perbenzoyl-protected sugar bromides.

The silver triflate catalyzes the glycosylation more efficiently, avoiding some of the problems encountered with base-promoted reactions.

This approach is a variation of the classic Koenigs-Knorr reaction, which is widely used for glycoside synthesis.

One-Pot Deacetylation and Glycosylation

Horwitz and co-workers also described a one-pot method where 3-acetyl-5-bromo-4-chloroindoxyl is converted in situ to the indoxyl sodium salt by treatment with sodium in methanol.

This intermediate is then reacted with acetobromoglucose, and the deacetylation of the sugar acetyl groups occurs simultaneously.

Although this yields the target 5-bromo-4-chloro-3-indolyl β-D-glucopyranoside directly, the method suffers from low yield and difficulty in purification due to colored byproducts.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Preparation of acetylated indoxyl | Acetylation of 5-bromo-4-chloroindoxyl | Requires careful control due to instability |

| Glycosylation | Acetobromoglucose or acetobromogalactose, NaOH in aqueous acetone | Base-promoted coupling; moderate yields |

| Alternative Glycosylation | Silver triflate catalyst, dichloromethane | Higher efficiency, cleaner reaction |

| Deprotection | Methanolic sodium methoxide | Removes acetyl groups to yield free glycoside |

| Purification | Removal of colored residues by chromatography | Laborious on large scale |

- Typical yields reported in literature vary but tend to be moderate to low due to side reactions and product instability.

Physicochemical Properties Relevant to Preparation

| Property | Value |

|---|---|

| Molecular Formula | C14H15BrClNO6 |

| Molecular Weight | 408.64 g/mol |

| Melting Point | 243 °C |

| Specific Rotation | -78° to -83° (measured in DMF) |

| Purity | >97% (HPLC) |

| Storage | Keep dry, protect from light, store at -15°C to -20°C |

- The compound is light and heat sensitive, requiring careful handling during synthesis and purification.

Summary of Research Findings

The synthesis of this compound is well documented in patents and classical organic chemistry literature.

The key challenge is the glycosylation step, which requires activated sugar derivatives (acetobromosugars) and halogenated indoxyl precursors.

The classic base-promoted method is straightforward but plagued by low yields and purification difficulties.

Catalytic methods using silver salts have improved the reaction efficiency and product purity.

The final deprotection step is crucial to obtain the free β-D-glucopyranoside form, which is the active chromogenic substrate used in enzymatic assays.

The compound's sensitivity to light and heat necessitates storage in dark, cold conditions to maintain stability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Reagents: Methanolic sodium methoxide, beta-glucosidase.

Conditions: Low temperature (0°C) for synthesis, enzymatic conditions for hydrolysis.

Major Products:

Hydrolysis Product: 5-bromo-4-chloro-3-hydroxy-1H-indole, which dimerizes to form a blue product.

Scientific Research Applications

Key Applications

-

Histochemistry

- 5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside serves as a chromogenic substrate in histochemical assays. Upon enzymatic hydrolysis by beta-glucosidase, it produces an insoluble indigo-blue precipitate that can be visualized under a microscope, facilitating the detection of beta-glucosidase-positive organisms in tissue samples .

-

Microbial Detection

- This compound is utilized for the selective detection of various bacteria, including Staphylococcus aureus and Bacillus species, as well as the isolation of Enterobacter sakazakii from infant formula . The ability to yield a color change upon enzymatic action makes it an effective indicator in microbiological assays.

- Enzyme Assays

Comparison of Substrates for Enzyme Detection

| Substrate | Enzyme Target | Color Change Observed | Application Area |

|---|---|---|---|

| This compound | Beta-glucosidase | Indigo-blue precipitate | Histochemistry, Microbiology |

| 5-Bromo-4-chloro-3-indoxyl-alpha-D-glucopyranoside | Alpha-glucosidase | Blue precipitate | Microbial detection |

| 4-Nitrophenyl β-D-glucopyranoside | Various glycosidases | Yellow solution | General enzyme assays |

Case Studies

-

Detection of Enterobacter sakazakii :

In a study published in the International Journal of Food Microbiology, researchers developed a chromogenic medium using this compound to enhance the selective detection of Enterobacter sakazakii in powdered infant milk formula. The study demonstrated that this medium could effectively isolate the bacterium while providing clear visual indicators of its presence through colorimetric changes . -

Histochemical Analysis :

A histochemical method employing this compound was reported to be highly effective for detecting alpha-D-glucosidases in various tissues. The method involved using cryostat sections treated with the substrate to visualize enzyme activity through the formation of colored precipitates, thus confirming its utility in biological research settings .

Mechanism of Action

The compound acts as a substrate for beta-glucosidase. When beta-glucosidase cleaves the glycosidic bond, it produces 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerizes to form an intensely blue product. This color change is used to detect the presence and activity of beta-glucosidase .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside (X-Glc) with structurally and functionally related glycosidase substrates:

Structural and Functional Insights:

Halogen Substitution :

- X-Glc and X-Gal differ only in the glycosidic moiety (glucose vs. galactose), which dictates enzyme specificity. β-D-glucosidases hydrolyze X-Glc, while β-D-galactosidases act on X-Gal.

- Substitution patterns (e.g., 5-bromo-4-chloro vs. 5-bromo-6-chloro) influence steric hindrance and binding affinity.

Anomeric Configuration: X-α-Glc (α-D-glucopyranoside) is tailored for α-glucosidases, demonstrating the critical role of anomeric configuration in enzyme recognition.

Derivatization for Specificity :

- X-GlcNAc includes an N-acetyl group, enabling selective detection of lysosomal N-acetyl-β-D-glucosaminidases.

Enzymatic Hydrolysis Products :

- X-Glc and X-Gal produce insoluble indigo derivatives, but X-GlcNAc releases a soluble product, necessitating coupling reagents for visualization.

Thermal Stability :

- X-Glc has a higher melting point (243°C) compared to X-Gal (220°C), reflecting differences in crystalline packing.

Commercial Availability :

- X-Glc is supplied by multiple vendors (e.g., TCI America, Glentham Life Sciences) with ≥98% purity, while X-GlcNAc is less commonly available.

Biological Activity

5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside, commonly referred to as X-Gluc, is a chromogenic substrate widely utilized in microbiological assays and molecular biology. Its primary application lies in the detection of β-glucuronidase activity, which is crucial for identifying various bacterial pathogens. This article delves into the biological activity of X-Gluc, highlighting its synthesis, applications, and comparative studies with other substrates.

X-Gluc is synthesized through a multi-step chemical process involving glycosylation reactions. The substrate exhibits a strong affinity for β-glycosidase enzymes, making it an effective indicator for enzymatic activity in microbial cultures. The synthesis process has been optimized to yield high purity and efficiency, with reported yields ranging from 78% to 95% for various derivatives .

Upon hydrolysis by β-glucuronidase, X-Gluc produces an indigo dye, which can be visually detected as a color change in the medium. This property allows for straightforward identification of bacterial colonies that express the enzyme. The chromogenic reaction typically results in localized color development, facilitating the differentiation of positive colonies from negative ones without the need for UV light illumination .

Applications in Microbiology

X-Gluc is primarily used in microbiological diagnostics for detecting pathogens such as Escherichia coli and Listeria spp. Its effectiveness has been compared against other substrates like 4-methylumbelliferyl-β-D-glucuronide (MUG). Studies indicate that X-Gluc performs comparably to MUG under specific conditions, demonstrating its utility in various agar media .

Comparative Study: X-Gluc vs. Other Substrates

| Substrate | Target Enzyme | Detection Method | Color Change | Effectiveness |

|---|---|---|---|---|

| X-Gluc | β-glucuronidase | Chromogenic | Indigo dye | High |

| MUG | β-glucuronidase | Fluorogenic | Fluorescent | Moderate |

| X-Gal | β-galactosidase | Chromogenic | Blue | High |

Case Studies

- Detection of E. coli : In a study evaluating the effectiveness of X-Gluc in detecting E. coli, researchers found that at a concentration of 50 μg/ml, it provided comparable results to MUG when used on Peptone-Tergitol agar. This study highlighted the potential for using X-Gluc in routine microbiological testing without requiring specialized equipment .

- Listeria spp. Identification : Another significant application of X-Gluc is in the detection of Listeria spp. using immuno-gold nanoparticle network ELISA biosensors. The substrate's ability to indicate β-glucosidase activity allowed for rapid identification of pathogenic strains, showcasing its relevance in food safety and public health .

Research Findings

Recent research has focused on enhancing the sensitivity and specificity of X-Gluc through structural modifications. For instance, fluorinated derivatives have been developed that exhibit improved chromogenic properties compared to traditional substrates . These derivatives not only provide distinct color changes but also enhance detection capabilities for specific bacterial strains.

Q & A

Q. What is the primary biochemical application of 5-bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside in experimental workflows?

This compound is a chromogenic substrate for detecting β-D-glucosidase enzyme activity. Upon enzymatic hydrolysis, the indoxyl moiety is cleaved and oxidized to form an insoluble blue-green precipitate, enabling histochemical localization or spectrophotometric quantification of enzyme activity in bacterial cultures, tissue sections, or cell lysates . Controls (e.g., enzyme inhibitors or heat-inactivated samples) are critical to validate specificity .

Q. What synthetic methods are commonly used to prepare this compound?

Two primary methods are documented:

- Brominated glucose route : Glucose is acetylated, brominated, and coupled with 5-bromo-4-chloroindole via trichloroacetonitrile-mediated glycosylation. The acetyl groups are later deprotected using sodium methoxide .

- Alternative coupling : Pre-functionalized indole derivatives (e.g., 5-bromo-4-chloro-3-hydroxyindole) are conjugated with activated glucose donors (e.g., tetra-O-acetyl-glucopyranosyl bromide) under anhydrous conditions . Purity (>98% by HPLC) and stereochemical integrity (specific rotation: +123° to +129° in DMF) must be verified post-synthesis .

Q. How should this compound be stored to ensure stability in long-term experiments?

Store lyophilized powder at -20°C in airtight, light-protected containers. For working solutions, dissolve in DMSO or DMF (1–10 mM stock), aliquot to avoid freeze-thaw cycles, and store at -80°C for ≤6 months . Degradation (evidenced by color change or precipitate in solution) invalidates experimental results .

Advanced Research Questions

Q. How can researchers resolve contradictory data in β-D-glucosidase activity assays using this substrate?

Contradictions often arise from:

- Enzyme specificity : Confirm target enzyme activity with orthogonal methods (e.g., fluorogenic substrates like 4-methylumbelliferyl-β-D-glucoside) .

- Interfering compounds : Test for endogenous indigo-like pigments in samples by running substrate-free controls .

- pH sensitivity : Optimize buffer pH (ideal range: 6.0–7.5) to match the enzyme’s optimal activity .

- Substrate batch variability : Compare results across multiple synthesis lots or commercial suppliers .

Q. What strategies improve the sensitivity of histochemical staining using this substrate?

- Enhancer cocktails : Add 1–2 mM potassium ferricyanide/ferrocyanide to accelerate indoxyl oxidation and reduce background .

- Co-substrate systems : Combine with nitro blue tetrazolium (NBT) to form formazan deposits, amplifying signal intensity .

- Permeabilization : Treat fixed cells/tissues with 0.1% Triton X-100 to enhance substrate penetration .

Q. How can the synthesis of this compound be optimized for higher yield and reduced side products?

- Anhydrous conditions : Use molecular sieves and inert gas (N₂/Ar) during glycosylation to prevent hydrolysis of activated sugar donors .

- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) or enzymatic glycosylation (e.g., glycosynthases) to improve regioselectivity .

- Purification : Employ reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water gradient) to isolate the β-anomer and remove acetylated byproducts .

Q. What are the limitations of using this substrate in high-throughput screening (HTS) for β-D-glucosidase inhibitors?

- Low solubility : Precipitation complicates automated liquid handling; use DMSO concentrations ≤2% to maintain solubility .

- Signal interference : Colored compounds in libraries may mask chromogenic signals; switch to fluorogenic substrates (e.g., 4-MU-glucoside) for HTS .

- Kinetic variability : Pre-incubate enzymes with inhibitors before adding substrate to capture time-dependent inhibition .

Methodological Considerations Table

Key Challenges in Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.